molecular formula C17H17NO2 B2861536 (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone CAS No. 338747-54-9

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone

Cat. No. B2861536
M. Wt: 267.328
InChI Key: IQAJAFCMMLONJT-UHFFFAOYSA-N
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Description

“(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C17H17NO2 . It belongs to the class of compounds known as 1,4-benzoxazinones .


Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes “(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone”, has been reviewed . The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al. by reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .


Molecular Structure Analysis

The molecular structure of “(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone” can be analyzed using various spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone” can be determined using various analytical techniques. For instance, its molecular weight is 267.32 .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Largeron et al. (1998) focused on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from a starting material similar to the compound . These derivatives exhibit anti-stress oxidative properties, indicating potential applications in stress management or antioxidative therapies (Largeron & Fleury, 1998).

Pharmacological Properties

A paper by Largeron, Dupuy, and Fleury (1995) discussed the chemical synthesis of 1,4-benzoxazine derivatives, some of which demonstrated interesting pharmacological properties. This suggests that derivatives of the compound may hold therapeutic potential in various medical fields (Largeron, Dupuy, & Fleury, 1995).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a compound structurally related to our compound of interest. These derivatives exhibited significant in vitro antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Neuroprotective Activity

A study by Largeron et al. (2001) described the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, synthesized through an electrochemical procedure. These compounds were effective in models of brain damage, indicating potential use in neuroprotective therapies (Largeron, Mesplès, Gressens, Cecchelli, Spedding, Le Ridant, & Fleury, 2001).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a study on compounds with a similar structure, focusing on their crystal structure and DFT (Density Functional Theory) study. This research offers insight into the molecular structure and physicochemical properties of such compounds, which could be beneficial for material science and drug design applications (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

properties

IUPAC Name

(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAJAFCMMLONJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322133
Record name (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone

CAS RN

338747-54-9
Record name (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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